molecular formula C12H15NO5S B8195168 (4-Methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate

(4-Methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate

Cat. No.: B8195168
M. Wt: 285.32 g/mol
InChI Key: BTFXETXVHAWVPI-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C12H15NO5S. It is known for its applications in various fields, including material science and organic synthesis. This compound is characterized by the presence of an oxazolidinone ring and a methylbenzenesulfonate group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methyl-2-oxooxazolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

(4-Methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (4-Methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfonate group can enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4-Methyl-2-oxooxazolidin-4-yl)methyl benzenesulfonate: Similar structure but lacks the methyl group on the benzene ring.

    (4-Methyl-2-oxooxazolidin-4-yl)methyl 4-chlorobenzenesulfonate: Similar structure but has a chlorine atom instead of a methyl group on the benzene ring.

    (4-Methyl-2-oxooxazolidin-4-yl)methyl 4-nitrobenzenesulfonate: Similar structure but has a nitro group instead of a methyl group on the benzene ring.

Uniqueness

(4-Methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate is unique due to the presence of both the oxazolidinone ring and the methylbenzenesulfonate group. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4-methyl-2-oxo-1,3-oxazolidin-4-yl)methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-9-3-5-10(6-4-9)19(15,16)18-8-12(2)7-17-11(14)13-12/h3-6H,7-8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFXETXVHAWVPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2(COC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a chilled (0° C.) solution of 4-(hydroxymethyl)-4-methyloxazolidin-2-one (629 mg, 4.8 mmol) in anhydrous pyridine (4 ml) was added in portions tosyl chloride (1.05 g, 5.5 mmol). The solution was allowed to warm to ambient temperature and stirred under nitrogen for 48 hours. Water (12 mL) was added dropwise to the reaction mixture, and the resulting suspension was stirred at ambient temperature for 5 hours. The solids were isolated, and dried under vacuum to afford (4-methyl-2-oxooxazolidin-4-yl)methyl 4-methylbenzenesulfonate 1.17 g (86%).
Quantity
629 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three

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